Methyl 4-decynoate
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Overview
Description
Methyl 4-decynoate is an organic compound with the molecular formula C11H18O2. It is a methyl ester derivative of 4-decynoic acid. This compound is characterized by the presence of a triple bond between the fourth and fifth carbon atoms in its decanoate chain. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-decynoate can be synthesized through several methods. One common approach involves the esterification of 4-decynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-decynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Amides, esters.
Scientific Research Applications
Methyl 4-decynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-decynoate involves its interaction with specific molecular targets. The triple bond in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-decynoate can be compared with other similar compounds such as:
Methyl 4-decenoate: This compound has a double bond instead of a triple bond, leading to different reactivity and applications.
Methyl 4-octynoate: A shorter chain analog with similar reactivity but different physical properties.
Methyl 4-hexynoate: Another shorter chain analog with distinct applications in organic synthesis.
Uniqueness: this compound is unique due to its triple bond, which imparts specific reactivity and allows for a wide range of chemical transformations. Its versatility in synthetic applications and potential in scientific research make it a valuable compound in various fields.
Properties
CAS No. |
89199-82-6 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl dec-4-ynoate |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H2,1-2H3 |
InChI Key |
VSUMMYQMNCUIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCCC(=O)OC |
Origin of Product |
United States |
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